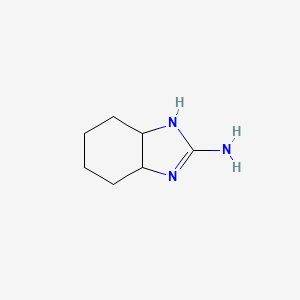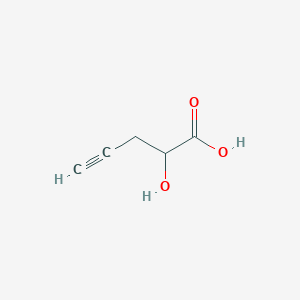
3-(Piperidin-4-yl)propanamide
Descripción general
Descripción
3-(Piperidin-4-yl)propanamide is an organic compound with the molecular formula C8H16N2O It consists of a piperidine ring attached to a propanamide group
Mecanismo De Acción
Target of Action
Similar compounds such as fentanyl analogs are known to interact with opioid receptors .
Mode of Action
It can be hypothesized that, like other piperidine derivatives, it may interact with its targets to induce a range of biological responses .
Biochemical Pathways
The metabolism of similar compounds, such as fentanyl analogs, generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
Some piperidine derivatives have been found to exhibit cytotoxicity against cancer cells .
Análisis Bioquímico
Biochemical Properties
3-(Piperidin-4-yl)propanamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with various enzymes involved in metabolic pathways, influencing their activity and stability . For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that affect protein function . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins . These effects are critical for understanding how the compound can be used to manipulate cellular processes for therapeutic purposes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes or receptors, and modulating their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation of specific genes . These molecular interactions are fundamental to the compound’s ability to affect cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound’s stability is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in cell growth and metabolism . Understanding these temporal effects is essential for optimizing the use of the compound in research and therapeutic settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At high doses, it can cause toxic or adverse effects, such as cell death or organ damage . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels . Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites . Additionally, this compound can affect the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and effectiveness . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s localization and accumulation in specific tissues or organelles, affecting its activity and function . Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing specific biochemical reactions and cellular processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)propanamide typically involves the reaction of piperidine with a suitable propanamide precursor. One common method is the reductive amination of 4-piperidone with propanamide in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Piperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Corresponding carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(Piperidin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses.
Comparación Con Compuestos Similares
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Propanamide: A simpler amide without the piperidine ring.
N-(2-Phenylethyl)piperidine: A compound with a similar piperidine ring but different substituents.
Uniqueness: 3-(Piperidin-4-yl)propanamide is unique due to the combination of the piperidine ring and the propanamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
3-piperidin-4-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h7,10H,1-6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZONNMJKAPGHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591003 | |
| Record name | 3-(Piperidin-4-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-07-8 | |
| Record name | 3-(Piperidin-4-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)






![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)




